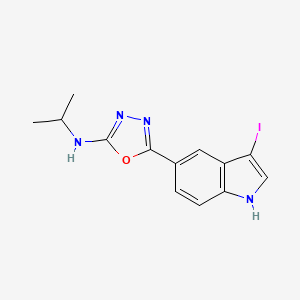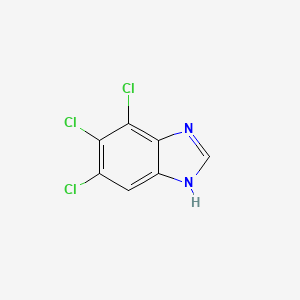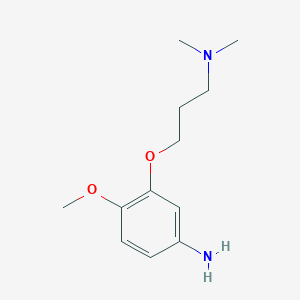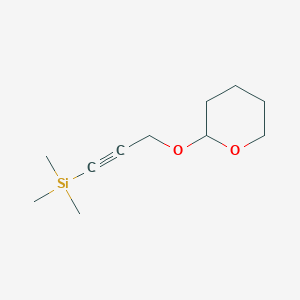
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.
Major Products
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
2-Cyano-3,3-dimethyl-1-pyrrolidinecarboxylate: Lacks the phenylmethyl group, resulting in different reactivity and applications.
3,3-Dimethyl-1-pyrrolidinecarboxylate: Absence of the cyano group, leading to distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyano and phenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
benzyl 2-cyano-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)8-9-17(13(15)10-16)14(18)19-11-12-6-4-3-5-7-12/h3-7,13H,8-9,11H2,1-2H3 |
Clé InChI |
IBWYFUNNYMTREU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1C#N)C(=O)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)





![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)

